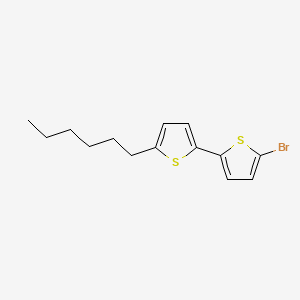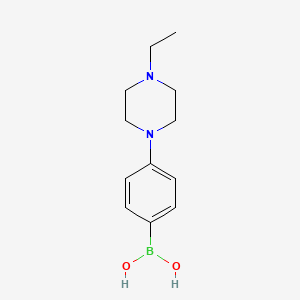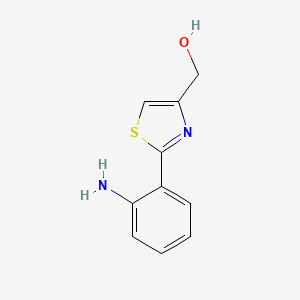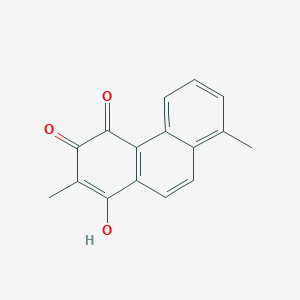
Fmoc-4-Acetyl-DL-phenylalanine
Vue d'ensemble
Description
Fmoc-4-Acetyl-DL-phenylalanine is a compound with the molecular formula C26H23NO5 and a molecular weight of 429.46 . It appears as a white to off-white powder .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an Fmoc group, a phenylalanine residue, and an acetyl group . The Fmoc group contributes to the aromaticity of the molecule, which is crucial for its self-assembly into hydrogels .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . Its optical rotation is [a]D20 = - 7 ± 2 ° (C=1 in MeOH) .Applications De Recherche Scientifique
Synthesis and Enzymatic Resolution
Fmoc-4-Acetyl-DL-phenylalanine is involved in the synthesis of protected amino acid derivatives suitable for solid-phase peptide synthesis. For instance, K. Baczko et al. (1996) describe the synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di-tert-butyl or dimethyl phosphonate forms, which are analogs of O-phosphotyrosine, crucial for studying phosphorylation sites in proteins (Baczko et al., 1996).
Signal Transduction Studies
The compound plays a significant role in signal transduction research. Yao et al. (1999) synthesized N-Fmoc protected derivatives as phosphotyrosyl mimetics, beneficial for studying SH2 domains, PTP domains, and protein-tyrosine phosphatases (Yao et al., 1999).
Self-Assembly and Hydrogelation
Research by D. Ryan et al. (2010) highlights the use of Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine, in self-assembly and hydrogelation in aqueous solvents. This is significant for understanding hydrophobic and π–π interactions in molecular assemblies (Ryan et al., 2010).
Antibacterial Composite Materials
In 2019, L. Schnaider et al. explored the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. Their research indicates the potential of Fmoc-phenylalanine derivatives in biomedical applications, such as antibacterial materials (Schnaider et al., 2019).
Preparation for Solid Phase Peptide Synthesis
H. Deboves et al. (2001) discuss the synthesis of Fmoc-protected amino acids using organozinc chemistry, highlighting its relevance in automated solid-phase peptide synthesis (Deboves et al., 2001).
Mécanisme D'action
The mechanism of action of Fmoc-4-Acetyl-DL-phenylalanine is primarily through its ability to self-assemble into hydrogels . The key role of Fmoc, phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described .
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZWYAQYTGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619915 | |
| Record name | 4-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204716-07-4 | |
| Record name | 4-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)
![10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one](/img/structure/B3029423.png)



![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester](/img/structure/B3029430.png)

![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)
![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)
![3,4-Dihydroxy-5-[(2S)-1,4-dioxaspiro[4.5]decane-2-yl]furan-2(5H)-one](/img/structure/B3029438.png)